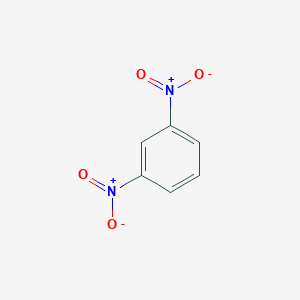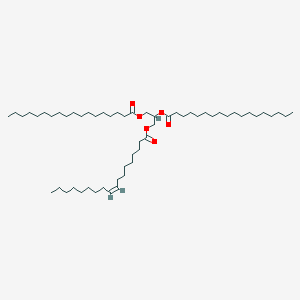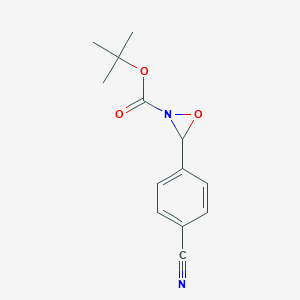
Tripentanoin
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of tripentanoin and related compounds involves complex chemical processes. For example, a study on the synthesis and biological evaluation of novel halogenated tripentones, which are closely related to tripentanoin, demonstrated the introduction of a halogen atom into the compound, highlighting the intricate synthetic pathways involved in modifying such molecules for enhanced biological activity (Perri et al., 2009).
Molecular Structure Analysis
The molecular structure of tripentanoin and its derivatives is central to understanding their properties and reactivity. X-ray crystallography has been a vital tool in determining the absolute configuration of compounds related to tripentanoin, providing insights into their structural characteristics (Kim et al., 2013).
Chemical Reactions and Properties
Tripentanoin undergoes various chemical reactions, influenced by its molecular structure. The reactivity of halogenated derivatives in metallo-catalysed cross-coupling reactions offers a glimpse into the compound's chemical versatility and potential for modification (Perri et al., 2009).
Physical Properties Analysis
While specific studies on the physical properties of tripentanoin are not directly mentioned, related compounds have been investigated for their optoelectronic properties. For instance, triphenylamine-based molecules exhibit intramolecular charge transfer, affecting their absorption spectra and potential applications in solar cells (Tang et al., 2010).
Chemical Properties Analysis
The chemical properties of tripentanoin, particularly its derivatives, are characterized by their interaction with various reactants and conditions. The synthesis and reactivity of a novel series of potent anticancer agents related to tripentanoin underscore the compound's significant chemical adaptability and the influence of structural modifications on its biological activity (Perri et al., 2009).
Applications De Recherche Scientifique
Here is a summary of some of the papers:
Tripartin, a Histone Demethylase Inhibitor : This study focuses on Tripartin, an inhibitor of the histone H3 lysine 9 demethylase KDM4 in HeLa cells, discovered in the culture broth of the Streptomyces sp. associated with dung beetle larvae (Kim et al., 2013).
Translating Research into Injury Prevention Practice : This framework, known as TRIPP, aims to enhance sports injury prevention by focusing research on the implementation context for injury prevention and the efficacy of interventions (Finch, 2006).
Scientific Mobility and Knowledge Transfer : Investigates knowledge flows resulting from the international mobility of elite scientists, highlighting the importance of interregional knowledge links between their sending and receiving areas (Trippl, 2013).
Factors Influencing Learning During Scientific Field Trips : This study explores the educational effectiveness of field trips, emphasizing the importance of trip quality and the “Novelty Space” in student learning outcomes (Orion & Hofstein, 1994).
Therapeutic Uses of Triphala in Ayurvedic Medicine : Reviews the therapeutic uses and efficacy of Triphala, an Ayurvedic medicine, in various clinical applications including its antioxidant, anti-inflammatory, and antibacterial properties (Peterson, Denniston, & Chopra, 2017).
Translating Research on Incontinence Into Practice : Discusses methods and outcomes for translating research into practice in the context of incontinence, highlighting the need for research on effective strategies in different settings (Roe et al., 2004).
Safety And Hazards
Propriétés
IUPAC Name |
2,3-di(pentanoyloxy)propyl pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O6/c1-4-7-10-16(19)22-13-15(24-18(21)12-9-6-3)14-23-17(20)11-8-5-2/h15H,4-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZJLFHDNXGAZHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OCC(COC(=O)CCCC)OC(=O)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30977539 | |
| Record name | Propane-1,2,3-triyl tripentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30977539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glycerol trivalerate | |
CAS RN |
620-68-8 | |
| Record name | Trivalerin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=620-68-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycerol trivalerate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620688 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane-1,2,3-triyl tripentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30977539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propane-1,2,3-triyl trivalerate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.682 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIVALERIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z9J25OS07L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















